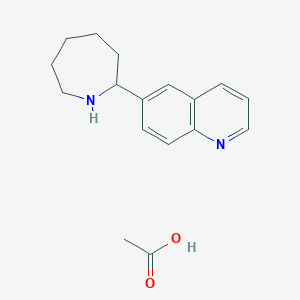

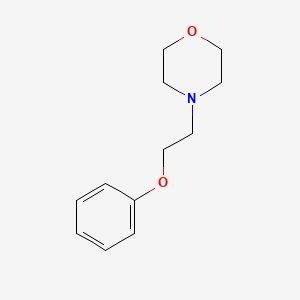

4-(2-苯氧基乙基)吗啉

描述

Synthesis Analysis

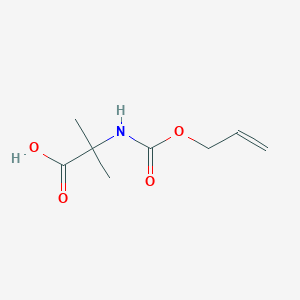

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They are generally synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The (2R)-2-methyl-4-(2-phenoxyethyl)morpholine molecule contains a total of 36 bond(s). There are 17 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

Morpholines and their carbonyl-containing analogs are synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Physical and Chemical Properties Analysis

4-(2-Phenoxyethyl)morpholine has a molecular weight of 207.27 g/mol. More detailed physical and chemical properties were not found in the search results.科学研究应用

抗菌性能

4-(2-苯氧基乙基)吗啉作为磺胺类的一部分,具有抗菌性能。一项研究强调了其在调节对多重耐药菌株(如金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌)的抗生素活性方面的潜力 (Oliveira 等人,2015 年)。

合成与结构分析

吗啉衍生物(包括 4-(2-苯氧基乙基)吗啉)已被合成并对其结构特性进行了分析。例如,合成了一种新型吗啉衍生物,并通过 X 射线衍射确定了其结构,展示了其在化学和材料科学中的各种应用潜力 (Wang 等人,2007 年)。

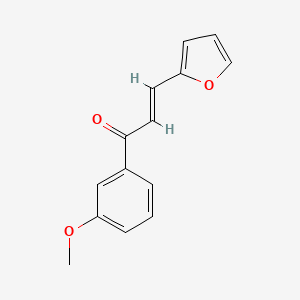

光动力疗法应用

4-(2-苯氧基乙基)吗啉的衍生物,如具有吗啉-4-基乙氧基的酞菁,已显示出作为光动力疗法中试剂的希望。这些化合物在体外对癌细胞系表现出显着的效果,表明它们在医学应用中的潜力 (Kucińska 等人,2015 年)。

DNA 和蛋白质相互作用研究

基于吗啉的金属(ii)配合物(包括衍生自 4-(2-苯氧基乙基)吗啉的配合物)已对其与 DNA 和蛋白质的相互作用进行了研究。此类配合物表现出 DNA 切割效率和蛋白质结合能力,表明它们与生物化学和药理学相关 (Sakthikumar 等人,2019 年)。

热致变色性能

对与 4-(2-苯氧基乙基)吗啉相关的化合物的热致变色性能的研究揭示了有趣的热致变色行为。这些研究有助于理解材料科学和温度敏感材料的开发 (Komissarov 等人,1991 年)。

安全和危害

作用机制

Target of Action

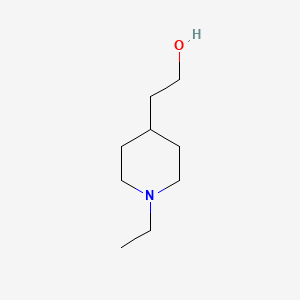

4-(2-Phenoxyethyl)morpholine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound also exhibits high anticholinergic and H3 inverse agonistic activities .

Biochemical Pathways

It is known that the compound’s inhibition of ache and bche can impact various neurological pathways, particularly those involved in memory and cognition

Pharmacokinetics

The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .

Result of Action

The inhibition of AChE and BChE by 4-(2-Phenoxyethyl)morpholine results in increased acetylcholine levels, which can enhance cholinergic transmission and potentially improve memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .

属性

IUPAC Name |

4-(2-phenoxyethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMDXNDAQKLGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

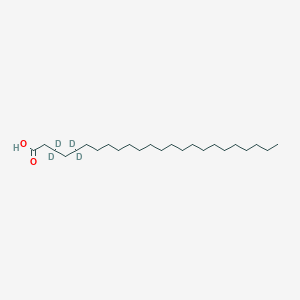

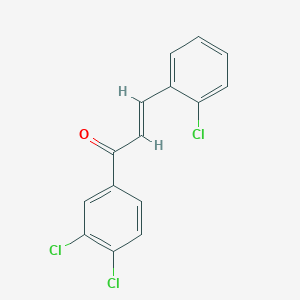

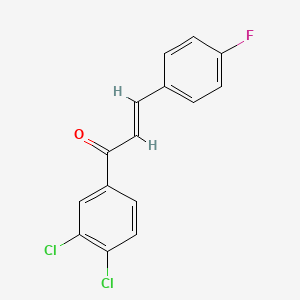

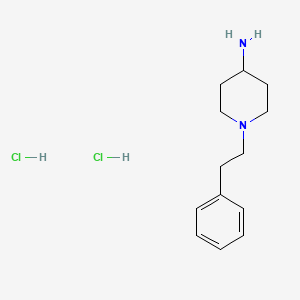

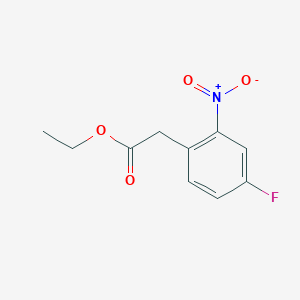

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-iodo-5-[(trifluoromethyl)sulfanyl] benzoate](/img/structure/B3090196.png)

![[(R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-n-2-propenyl]iridium(III)](/img/structure/B3090209.png)